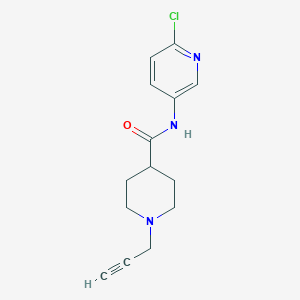
4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine”, is an important area of research in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine” includes a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Future Directions
The future directions for the research and development of “4-(1-Cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The demand for TFMP derivatives has been increasing steadily in the last 30 years .
properties
IUPAC Name |
4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)11-5-8(3-4-16-11)20-9-6-17(7-9)21(18,19)10-1-2-10/h3-5,9-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEPZLVLACHUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
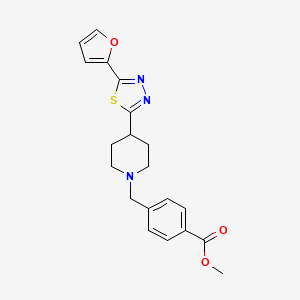
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
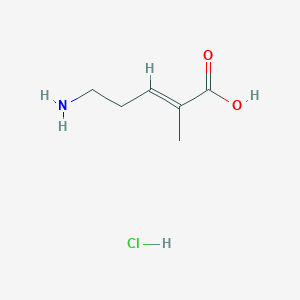

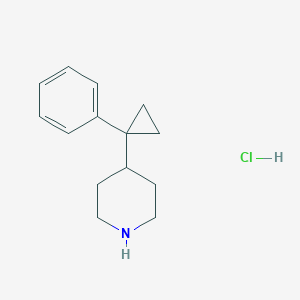
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
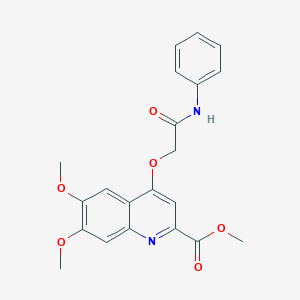
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)


